molecular formula C22H13BrCl2N2OS B215014 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one

4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one

Cat. No. B215014
M. Wt: 504.2 g/mol
InChI Key: HSGWYICVPBCQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one, also known as BDBI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDBI is a spirocyclic compound that belongs to the benzothiazepine family and has a unique chemical structure that makes it an attractive target for drug discovery.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one is not yet fully understood. However, studies have shown that 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one exerts its effects by inhibiting various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one has been shown to have various biochemical and physiological effects. Studies have shown that 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce tumor growth in animal models. 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one has also been shown to have neuroprotective effects, reduce oxidative stress, and improve cognitive function in animal models of neurological disorders. Furthermore, 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one has been shown to have vasodilatory effects, reduce blood pressure, and improve endothelial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one is its unique chemical structure, which makes it an attractive target for drug discovery. 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one has also shown promising results in various scientific research applications, making it a potential candidate for future drug development. However, one of the limitations of 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one is its low solubility, which can make it challenging to administer in vivo.

Future Directions

There are many future directions for 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one research. One potential direction is to investigate the effects of 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one on other signaling pathways and cellular processes. Another direction is to explore the potential of 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one as a therapeutic agent for other diseases, such as diabetes and inflammation. Furthermore, future studies could investigate the pharmacokinetics and pharmacodynamics of 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one to better understand its efficacy and safety in vivo. Overall, 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one has shown promising results in various scientific research applications and has the potential to be a valuable tool in drug discovery and development.

Synthesis Methods

4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one can be synthesized using various methods, including a one-pot, three-component reaction, and a tandem cyclization reaction. The most common method involves the reaction of 4-bromoaniline, 2-aminothiophenol, and 2,3-dichloro-1,4-naphthoquinone in the presence of a base and a solvent. The reaction proceeds via a multicomponent reaction, followed by a cyclization reaction, resulting in the formation of 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one.

Scientific Research Applications

4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and cardiovascular diseases. Studies have shown that 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one has potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one has also shown neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, 4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one has been shown to have vasodilatory effects, making it a potential treatment for cardiovascular diseases.

properties

Product Name

4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one

Molecular Formula

C22H13BrCl2N2OS

Molecular Weight

504.2 g/mol

IUPAC Name

4//'-(4-bromophenyl)-5,7//'-dichlorospiro[1H-indole-3,2//'-5H-1,5-benzothiazepine]-2-one

InChI

InChI=1S/C22H13BrCl2N2OS/c23-13-3-1-12(2-4-13)19-11-22(29-20-8-6-15(25)10-18(20)26-19)16-9-14(24)5-7-17(16)27-21(22)28/h1-11,26H,(H,27,28)

InChI Key

HSGWYICVPBCQKW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC3(C4=C(C=CC(=C4)Cl)NC3=O)SC5=C(N2)C=C(C=C5)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC3(C4=C(C=CC(=C4)Cl)NC3=O)SC5=C(N2)C=C(C=C5)Cl)Br

Origin of Product

United States

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